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molecular formula C11H11ClN4O B1616081 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone CAS No. 41932-99-4

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone

Cat. No. B1616081
M. Wt: 250.68 g/mol
InChI Key: LBPXPSALZXBRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002751

Procedure details

To a solution consisting of 22.9 grams of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in 120 grams of methanol is added 20 grams of methylhydrazine. The reactants are heated to reflux for two hours, cooled and poured into one kilogram of water. The resulting precipitate is separated by filtration, washed with water and dried. The solid is crystallized from benzene and methanol to yield 4-chloro-2-phenyl-5-(1-methylhydrazino)-pyridazine-3(2H)-one (m.p. 128° to 130° C with decomposition).
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
120 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1Cl.[CH3:16][NH:17][NH2:18].O>CO>[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1[N:17]([CH3:16])[NH2:18]

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
Step Two
Name
methylhydrazine
Quantity
20 g
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
1 kg
Type
reactant
Smiles
O
Step Four
Name
Quantity
120 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactants are heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid is crystallized from benzene and methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(N=CC1N(N)C)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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